N-(9-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Description
This compound is a purine nucleoside analog featuring a benzamide group at the N6-position and a fluorinated, methylated tetrahydrofuran (THF) moiety. Its structural uniqueness lies in the 3-fluoro, 3-methyl, and 4-hydroxy substituents on the THF ring, which differentiate it from classical nucleosides like adenosine or deoxyadenosine derivatives. Such modifications are often introduced to enhance metabolic stability, modulate binding affinity, or confer resistance to enzymatic degradation .
Properties
Molecular Formula |
C18H18FN5O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C18H18FN5O4/c1-18(19)13(26)11(7-25)28-17(18)24-9-22-12-14(20-8-21-15(12)24)23-16(27)10-5-3-2-4-6-10/h2-6,8-9,11,13,17,25-26H,7H2,1H3,(H,20,21,23,27)/t11-,13-,17-,18-/m1/s1 |
InChI Key |
VXIQXRYWJJABBL-CAHUOCRHSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)F |
Origin of Product |
United States |
Biological Activity
N-(9-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (CAS No. 136834-20-3) is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16FN5O4
- Molecular Weight : 373.34 g/mol
- Purity : Typically ≥ 95%
The compound features a complex structure that includes a purine base and a modified sugar moiety, which are common in nucleoside analogs known for their biological activity.
This compound functions primarily as a nucleoside analog. Its biological activity is attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and function in various biological pathways.
Antiviral Activity
Research has shown that nucleoside analogs can exhibit significant antiviral properties. For instance, studies on structurally similar compounds indicate that they can inhibit viral replication by interfering with viral polymerases or by acting as chain terminators during viral RNA synthesis.
- Case Study : A study on bridged nucleoside analogs demonstrated their effectiveness against several viruses, including HIV and Hepatitis C virus (HCV), highlighting the potential of compounds like this compound in antiviral therapy .
Antitumor Activity
Nucleoside analogs are also explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis in rapidly dividing cancer cells.
- Research Findings : A library of 2',4'-bridged nucleoside analogs was synthesized and tested for antitumor activity. Some compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound might possess similar properties .
Antibacterial Activity
While primarily studied for antiviral and anticancer effects, some nucleoside analogs have shown antibacterial activity as well.
- Evidence : The antibacterial properties of related compounds have been documented, indicating that modifications to the sugar moiety can enhance binding affinity to bacterial targets .
Research Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on structural variations, synthetic methodologies, and physicochemical properties.
Table 1: Structural Comparison of Key Analogs
Key Findings:
Structural Impact on Stability: The 3-fluoro and 3-methyl groups in the target compound likely improve metabolic stability compared to non-fluorinated analogs like 4546-72-9, which lack these substituents . Thiophosphate-containing analogs (e.g., Compound 11) exhibit enhanced nuclease resistance, a feature absent in the target compound but critical for therapeutic oligonucleotides .
Synthetic Complexity :
- Fluorination steps (as in the target compound) typically require specialized reagents (e.g., DAST or Selectfluor), increasing synthetic complexity compared to analogs like 4546-72-9 .
- Compound 11’s thiophosphate linkage involves multi-step thiolation and purification, yielding 53% with 99% purity .
Analogs like 305808-19-9 (N6-benzoyl-2'-deoxyadenosine) are widely used in DNA synthesis due to their compatibility with solid-phase methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
